molecular formula C18H24ClN5OS B2453133 N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1185111-86-7

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2453133
CAS No.: 1185111-86-7
M. Wt: 393.93
InChI Key: KVWHJPNDXUJHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5OS and its molecular weight is 393.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) detailed the synthesis of carboxamide derivatives, including compounds structurally similar to the specified chemical. These derivatives exhibited significant cytotoxic activity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma, with some compounds demonstrating potent effects with IC(50) values less than 10 nM. Furthermore, the study explored their efficacy in vivo, revealing the curative potential of certain derivatives against mouse colon tumors at specific dosages Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054.

Anticancer Agent Pharmacokinetics

Another study by Lukka et al. (2008) developed and validated a sensitive LC-MS method for determining the concentration of a similar compound, SN 28049, in plasma. SN 28049, like the chemical , is a topoisomerase II poison aimed at treating solid tumors. The study provided insights into the pharmacokinetics of such compounds in mice, including maximum plasma concentrations and the bi-exponential nature of their concentration-time curves Lukka, P. B., Kestell, P., Paxton, J., & Baguley, B. (2008). Development and validation of a liquid chromatography-mass spectrometry (LC-MS) assay for the determination of the anti-cancer agent N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049). Journal of Chromatography B, 875(2), 368-372.

Tumor and Plasma Pharmacokinetics Divergence

In a study conducted by Lukka et al. (2012), a homologous series of compounds related to SN 28049 was evaluated to understand the impact of lipophilicity on antitumor activity and tumor pharmacokinetics. The study demonstrated a divergence between tumor and plasma pharmacokinetics, highlighting how structural modifications can significantly affect drug distribution and efficacy within the tumor environment Lukka, P. B., Paxton, J., Kestell, P., & Baguley, B. (2012). Comparison of a homologous series of benzonaphthyridine anti-cancer agents in mice: divergence between tumour and plasma pharmacokinetics. Cancer Chemotherapy and Pharmacology, 70, 151-160.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS.ClH/c1-5-13-7-6-8-15-16(13)20-18(25-15)23(12-11-21(2)3)17(24)14-9-10-19-22(14)4;/h6-10H,5,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWHJPNDXUJHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=NN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.